molecular formula C9H12Br2S B13217013 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13217013
M. Wt: 312.07 g/mol
InChI Key: NWJFPBGAZXULQZ-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is an organobromine compound with the molecular formula C9H12Br2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a dimethylpropyl group makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds with high selectivity and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atoms and thiophene ring facilitate these reactions by providing reactive sites for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3

InChI Key

NWJFPBGAZXULQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)CBr

Origin of Product

United States

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